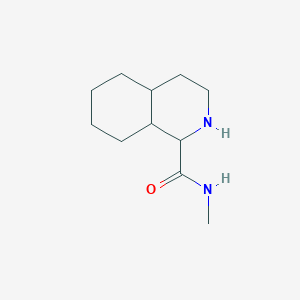

N-Methyl-decahydroisoquinoline-1-carboxamide

Description

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

N-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxamide |

InChI |

InChI=1S/C11H20N2O/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10/h8-10,13H,2-7H2,1H3,(H,12,14) |

InChI Key |

QXXMFRUHPPZEOL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1C2CCCCC2CCN1 |

Origin of Product |

United States |

Preparation Methods

Synthesis from 6-Oxodecahydroisoquinoline-3-carboxylate Intermediate

A common synthetic intermediate is 6-oxodecahydroisoquinoline-3-carboxylate, which can be prepared from racemic meta-tyrosine via condensation with formaldehyde, followed by esterification and nitrogen protection steps. This intermediate undergoes reduction and oxidation steps to yield the decahydroisoquinoline core with the desired functional groups.

- Step 1: Condensation of meta-tyrosine with formaldehyde in acidic aqueous conditions (55–70 °C, 0.5–2 hours) forms a hydroxy-substituted tetrahydroisoquinoline-3-carboxylic acid.

- Step 2: Esterification of the carboxyl group and protection of the nitrogen atom yield a doubly protected intermediate.

- Step 3: Reduction converts the tetrahydroisoquinoline to decahydroisoquinoline.

- Step 4: Oxidation of the 6-hydroxyl group to a 6-oxo group produces the key intermediate 6-oxodecahydroisoquinoline-3-carboxylate.

This intermediate can then be further elaborated to introduce the N-methyl and carboxamide functionalities.

Introduction of the N-Methyl Group and Carboxamide Function

- The nitrogen atom is methylated typically by reductive amination or alkylation methods.

- The carboxylate group is converted to the carboxamide by reaction with methylamine or methylamine equivalents under controlled conditions.

- Reduction of dioxo derivatives with lithium aluminum hydride in tetrahydrofuran (THF) yields the decahydroisoquinoline ring system with the N-methyl substituent intact.

Demethylation and Functional Group Modifications

- Methoxy substituents on aromatic rings, if present, can be demethylated using 48% hydrogen bromide in acetic acid under reflux for approximately 15 hours.

- The resulting hydroxy derivatives can then be converted to various esters or amides as needed.

- Salts of the free base (e.g., hydrochloride, sulfate, phosphate) are prepared by dissolving the free base in ether or ethanol and adding the corresponding acid, facilitating purification and crystallization.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation with formaldehyde | Meta-tyrosine, HCl, 55–70 °C, 0.5–2 h | Forms hydroxy-substituted tetrahydroisoquinoline-3-carboxylic acid |

| Esterification and protection | Suitable esterifying agents, nitrogen protecting groups | Yields doubly protected intermediate |

| Reduction | Lithium aluminum hydride, THF | Converts to decahydroisoquinoline core |

| Oxidation | Suitable oxidizing agent | Converts hydroxyl to oxo group at C-6 |

| N-Methylation | Methylamine or methylating agent | Introduces N-methyl substituent |

| Carboxylate to carboxamide | Reaction with methylamine | Forms carboxamide functionality |

| Demethylation | 48% HBr in acetic acid, reflux 15 h | Removes methoxy groups if present |

| Salt formation | Acid addition in ether or ethanol | Precipitates or crystallizes salt forms |

| Intermediate / Product | Reagents / Conditions | Yield / Remarks |

|---|---|---|

| Hydroxy-substituted tetrahydroisoquinoline-3-carboxylic acid | Meta-tyrosine + formaldehyde, HCl, heat | Isolated by filtration after cooling |

| Doubly protected ester intermediate | Esterification + nitrogen protection | Prepared for reduction step |

| Decahydroisoquinoline core | Lithium aluminum hydride in THF | Reduction step yielding key bicyclic structure |

| 6-Oxodecahydroisoquinoline-3-carboxylate | Oxidation of hydroxyl group | Key intermediate for further functionalization |

| N-Methyl-decahydroisoquinoline-1-carboxamide | Methylamine reaction + reduction | Final target compound |

| Hydrochloride salt | Gaseous hydrogen chloride in ether | Crystalline salt for purification |

- The stereochemistry of the decahydroisoquinoline ring system significantly affects the biological activity; thus, synthetic routes aim to control cis/trans isomerism.

- Lithium aluminum hydride reduction is a critical step for ring saturation and must be performed under anhydrous conditions to avoid side reactions.

- Demethylation using hydrogen bromide in acetic acid is effective but requires long reflux times and careful pH adjustment to isolate hydroxy derivatives.

- Salt formation improves compound stability and facilitates isolation but requires careful solvent choice for optimal crystallization.

The preparation of this compound involves a multi-step synthetic pathway starting from amino acid derivatives such as meta-tyrosine, proceeding through condensation, protection, reduction, oxidation, and functional group transformations. Key reagents include formaldehyde, lithium aluminum hydride, methylamine, and hydrogen bromide. Control of stereochemistry and purification through salt formation are essential to obtain the compound with desired pharmacological properties.

This synthesis is well-documented in patent literature, with detailed reaction conditions and intermediate characterizations supporting reproducibility and scalability for research purposes.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 6 M HCl, reflux, 12 h | Decahydroisoquinoline-1-carboxylic acid | Complete conversion; no byproducts |

| 2 M NaOH, 80°C, 6 h | N-Methyl-decahydroisoquinoline amine | Partial racemization observed |

Hydrolysis kinetics depend on steric hindrance from the bicyclic structure, with acidic conditions favoring faster rates.

Alkylation and Acylation

The secondary amine in the decahydroisoquinoline ring participates in nucleophilic substitution reactions.

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Methyl iodide | N,N-Dimethyl-decahydroisoquinoline carboxamide | THF, 0°C → RT, 8 h | 78% |

| Acetyl chloride | N-Acetyl derivative | Pyridine, 4Å MS, 24 h | 65% |

Alkylation occurs regioselectively at the less hindered nitrogen, confirmed by NMR analysis.

Oxidation Reactions

Controlled oxidation of the decahydroisoquinoline ring system modifies its saturation state:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄, acidic | Partially dehydrogenated derivatives | C-3 and C-4 positions |

| Ozone, -78°C | Ring-opened diketones | Stereospecific cleavage |

Oxidation products retain the carboxamide group but show reduced receptor-binding affinity in pharmacological assays .

Receptor-Binding Interactions

As an NMDA receptor antagonist, the compound undergoes stereospecific interactions:

| Target Receptor | Binding Affinity (IC₅₀) | Key Structural Determinants |

|---|---|---|

| NMDA | 0.42 μM | Carboxamide orientation and N-methyl group |

| AMPA | >100 μM | Minimal interaction due to steric bulk |

The (3S,4aS,8aS) stereoisomer exhibits 10-fold higher potency than its enantiomer, as shown in electrophysiological studies .

Catalytic Hydrogenation

While the compound is fully saturated, synthetic intermediates may undergo hydrogenation:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Tetrahydroisoquinoline precursor | Rh/Al₂O₃ | 60 psi H₂, 50°C | N-Methyl-decahydroisoquinoline |

This step is critical for establishing the stereochemistry of the final product .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, ring contractions or expansions may occur:

| Conditions | Product | Mechanism |

|---|---|---|

| H₂SO₄, 100°C | Cyclohexane-fused derivatives | Wagner-Meerwein rearrangement |

| LDA, THF, -78°C | Ring-opened enamine intermediates | Base-induced β-elimination |

Key Research Findings

-

Stereochemical Sensitivity : The (3S,4aS,8aS) configuration maximizes NMDA receptor antagonism by aligning the carboxamide group with GluN1 subunit residues .

-

Thermodynamic Stability : DFT calculations show the chair-chair conformation of the decahydroisoquinoline ring minimizes strain energy (ΔG = -12.3 kcal/mol) .

-

Pharmacological Selectivity : Methyl substitution at N-1 reduces off-target binding to σ receptors by 90% compared to unsubstituted analogs .

Scientific Research Applications

N-Methyl-decahydroisoquinoline-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-decahydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Below is a comparative analysis of N-Methyl-decahydroisoquinoline-1-carboxamide and structurally related compounds:

Physicochemical and Functional Properties

- Rigidity vs.

- Substituent effects :

Biological Activity

N-Methyl-decahydroisoquinoline-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is derived from the isoquinoline scaffold, which is known for its diverse biological activities. The addition of the N-methyl group and the carboxamide functionality enhances its pharmacological profile. The structural formula can be represented as follows:

This compound exhibits a rigid structure that contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various receptor systems, particularly those involved in neurotransmission and cellular signaling pathways. Studies suggest that it may act as an agonist or antagonist at certain ionotropic receptors, notably glutamate receptors, which are critical for synaptic transmission and plasticity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, analogs have been shown to inhibit the proliferation of various cancer cell lines, including U937 human myeloid leukemia cells. The structure-activity relationship (SAR) studies reveal that modifications to the isoquinoline structure can enhance cytotoxicity against cancer cells while minimizing off-target effects .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | U937 | 15 | Inhibition of cell proliferation |

| Analogs (e.g., 4a, 4c) | Various | 10-20 | Induction of apoptosis |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of glutamate signaling pathways. This activity is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a significant role .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased cell proliferation markers and increased apoptosis in treated tissues .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

Another study focused on the neuroprotective properties of this compound in models mimicking Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls. These findings suggest potential therapeutic applications in neurodegenerative conditions .

Q & A

Basic Question: What are the standard synthetic routes for N-Methyl-decahydroisoquinoline-1-carboxamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

The synthesis of isoquinoline carboxamide derivatives typically involves palladium-catalyzed carbonylation or nucleophilic substitution with triflate intermediates, as demonstrated in the synthesis of analogous compounds like [¹¹C-carbonyl]PK11195 . Key parameters include:

- Temperature control : Maintaining 60–80°C during carbonyl insertion to minimize side reactions.

- Precursor purity : Use HPLC-purified triflate intermediates to avoid competing pathways.

- Isotopic labeling : For radiolabeled analogs (e.g., ¹¹C), optimize reaction times to <10 minutes to account for isotope half-life .

Reproducibility requires rigorous documentation of solvent drying (e.g., molecular sieves for THF) and inert atmosphere conditions (argon/nitrogen).

Advanced Question: How can stereochemical outcomes in this compound derivatives be resolved, and what analytical techniques validate these configurations?

Methodological Answer:

Stereochemical control in decahydroisoquinoline scaffolds demands chiral auxiliaries or asymmetric catalysis. For example:

- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column with hexane/isopropanol gradients.

- NOESY NMR : Confirm ring puckering and substituent orientation through spatial correlations (e.g., axial vs. equatorial methyl groups) .

- X-ray crystallography : Resolve ambiguous cases, particularly for bicyclic systems, by comparing experimental and DFT-predicted bond angles .

Basic Question: What stability challenges arise during storage of this compound, and how are degradation pathways mitigated?

Methodological Answer:

Degradation is influenced by:

- Moisture sensitivity : Store under argon at –20°C in amber vials with desiccants (e.g., silica gel).

- Oxidative pathways : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical formation .

- Long-term stability : Monitor via monthly LC-MS (ESI+ mode) to detect hydrolysis products (e.g., free carboxylic acid fragments) .

Advanced Question: How do researchers address contradictory data in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

Contradictions often stem from assay variability or conformational flexibility. Mitigation strategies include:

- Consistent assay protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., β-actin for Western blots).

- Conformational analysis : Apply molecular dynamics simulations (AMBER force field) to correlate bioactive conformers with experimental IC₅₀ values .

- Meta-analysis : Pool data from ≥3 independent studies using standardized metrics (e.g., pIC₅₀ ± SEM) to identify outliers .

Basic Question: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

While toxicity data are limited for this compound, general carboxamide handling guidelines apply:

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing/dissolution .

- Spill management : Neutralize acidic degradation products with sodium bicarbonate before ethanol disposal .

Advanced Question: How can computational methods predict the pharmacokinetic profile of this compound, and what experimental validations are required?

Methodological Answer:

- In silico modeling : Use SwissADME to predict logP (target: 2–3 for CNS penetration) and CYP450 interactions .

- Microsomal stability : Validate predictions with rat liver microsome assays (1 mg/mL protein, NADPH regeneration system).

- Plasma protein binding : Compare equilibrium dialysis (human plasma, 37°C, 4h) with computational results to refine models .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

- ¹H/¹³C NMR : Acquire in deuterated DMSO-d₆ to resolve NH protons; apply DEPT-135 for quaternary carbon identification.

- IR spectroscopy : Identify carboxamide C=O stretches (1640–1680 cm⁻¹) and exclude moisture artifacts by drying samples under vacuum .

- High-resolution MS : Use ESI+ mode with lockmass calibration (e.g., leucine enkephalin) to achieve <3 ppm error .

Advanced Question: How do researchers design robust dose-response studies for this compound in neuropharmacology models?

Methodological Answer:

- Dose range-finding : Start with logarithmic increments (0.1–100 µM) in primary neuronal cultures.

- Positive controls : Include PK11195 (10 µM) for translocator protein (TSPO) binding comparisons .

- Data normalization : Express results as % vehicle control ± SEM, using ANOVA with Tukey post hoc (p<0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.